molecular formula C10H10N2OS B2778637 N-(1,3-benzothiazol-5-yl)propanamide CAS No. 922969-27-5

N-(1,3-benzothiazol-5-yl)propanamide

Cat. No.: B2778637
CAS No.: 922969-27-5
M. Wt: 206.26
InChI Key: WUGDREKDVSIYLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzothiazol-5-yl)propanamide is a synthetic benzothiazole derivative offered for research and development purposes. The benzothiazole nucleus is a privileged structure in medicinal chemistry, known for its wide spectrum of biological activities and presence in several therapeutic agents . This core scaffold is recognized for its significant research potential in oncology, antimicrobial studies, and neuropharmacology . Researchers are exploring benzothiazole derivatives like this compound for their antitumor properties, with some analogs demonstrating activity against human fibrosarcoma and mouse hepatoma cell lines in vitro . Additionally, the structural motif is found in molecules with reported antimicrobial, anti-inflammatory, and psychotropic activity, making it a versatile scaffold for developing new chemical entities . The compound's structure, featuring a propanamide chain at the 5-position of the benzothiazole ring, is designed for fragment-based drug discovery and the development of potential dual-action prodrugs . It serves as a key intermediate for further chemical modification to explore structure-activity relationships. This product is intended for research applications only in laboratory settings. For Research Use Only. Not for Human or Diagnostic Use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(1,3-benzothiazol-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2OS/c1-2-10(13)12-7-3-4-9-8(5-7)11-6-14-9/h3-6H,2H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUGDREKDVSIYLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC2=C(C=C1)SC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of N 1,3 Benzothiazol 5 Yl Propanamide

Established Synthetic Routes to Benzothiazole (B30560) Derivatives Bearing Amide Linkages

The construction of N-(1,3-benzothiazol-5-yl)propanamide fundamentally relies on the synthesis of benzothiazole derivatives that incorporate an amide linkage. This can be achieved through a variety of established synthetic strategies, which can be broadly categorized into the formation of the amide bond on a pre-existing benzothiazole scaffold, the assembly of the benzothiazole ring itself, and the interconversion of functional groups.

Condensation Reactions for Amide Bond Formation

The most direct and common method for the synthesis of this compound involves the acylation of 5-aminobenzothiazole with a suitable propanoylating agent. This is a classic example of a condensation reaction leading to the formation of a stable amide bond.

A variety of reagents and conditions can be employed for this transformation. The reaction typically involves the treatment of 5-aminobenzothiazole with propanoyl chloride or propanoic anhydride (B1165640) in the presence of a base to neutralize the hydrogen chloride or propanoic acid byproduct. Common bases used for this purpose include pyridine (B92270), triethylamine, or sodium bicarbonate. The choice of solvent is also crucial and can range from dichloromethane (B109758) to dioxane, depending on the specific reagents and conditions. nih.govresearchgate.net

Alternatively, coupling agents can be utilized to facilitate the reaction between 5-aminobenzothiazole and propanoic acid. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amino group of the benzothiazole. mdpi.com This method is particularly useful when dealing with sensitive substrates or when milder reaction conditions are required.

The general scheme for this condensation reaction is as follows:

Reaction Scheme for Condensation ReactionA representative scheme for the synthesis of this compound via condensation of 5-aminobenzothiazole with a propanoylating agent.

Cyclization Strategies for Benzothiazole Ring Assembly

Another prevalent method involves the condensation of an ortho-aminothiophenol with a carboxylic acid or its derivative. mdpi.com While this is a powerful method for 2-substituted benzothiazoles, the synthesis of a 5-substituted benzothiazole like 5-aminobenzothiazole requires a different approach, typically starting from a substituted aniline (B41778). For instance, the reaction of a p-substituted aniline with potassium thiocyanate (B1210189) in the presence of bromine can yield the corresponding 2-amino-5-substituted benzothiazole. researchgate.net

Functional Group Interconversion on Pre-existing Benzothiazole Scaffolds

Functional group interconversion provides another versatile route to this compound. This strategy involves the synthesis of a benzothiazole with a functional group at the 5-position that can be subsequently converted to an amino group, which is then acylated.

A common precursor is a nitro-substituted benzothiazole. For example, 5-nitrobenzothiazole (B1296503) can be synthesized and then reduced to 5-aminobenzothiazole. The reduction of the nitro group can be achieved using various reducing agents, such as tin(II) chloride or catalytic hydrogenation. Once the 5-aminobenzothiazole is obtained, the propanamide side chain can be introduced via the condensation reactions described in section 2.1.1.

Regioselective Synthesis Approaches

The synthesis of this compound requires precise control over the position of the propanamide group on the benzothiazole ring. Regioselectivity is therefore a critical consideration in the synthetic design.

The primary strategy to achieve the desired 5-substitution pattern is to start with a precursor that already has a functional group at the desired position on the benzene (B151609) ring. For instance, the synthesis of 5-aminobenzothiazole, the key intermediate, relies on the use of a para-substituted aniline. The cyclization reaction to form the benzothiazole ring then proceeds to give the 5-substituted product.

For example, the reaction of 4-substituted anilines with ammonium (B1175870) thiocyanate and bromine has been shown to produce 5- or 6-substituted-2-aminobenzothiazoles. researchgate.net Careful selection of the starting aniline is therefore paramount to ensure the formation of the correct regioisomer. The plausible mechanism for such regioselective synthesis involves the electrophilic substitution on the aniline ring, directed by the existing substituent.

Optimization of Reaction Conditions and Yield

The efficiency of the synthesis of this compound is highly dependent on the optimization of reaction conditions. Key parameters that can be adjusted to improve the yield and purity of the final product include the choice of solvent, temperature, reaction time, and the nature of the catalyst or coupling agent.

In the case of the condensation reaction to form the amide bond, the choice of the acylating agent and the base can significantly impact the outcome. For instance, the use of a more reactive acylating agent like propanoyl chloride may lead to faster reaction times but could also result in the formation of byproducts. On the other hand, using propanoic acid with a coupling agent might offer a cleaner reaction profile.

The following table summarizes some of the reaction conditions that can be optimized for the N-acylation of 5-aminobenzothiazole:

ParameterOptionsPotential Impact on Yield and Purity
Solvent Dichloromethane, Dioxane, Acetonitrile, DMFAffects solubility of reactants and can influence reaction rate.
Base Pyridine, Triethylamine, NaHCO3Neutralizes acidic byproducts and can catalyze the reaction.
Temperature 0 °C to refluxHigher temperatures can increase reaction rate but may also lead to decomposition or side reactions.
Coupling Agent DCC, HATU, T3PCan improve yields for less reactive carboxylic acids and amines.

Similarly, for the cyclization reactions to form the benzothiazole ring, the choice of catalyst, oxidant, and solvent system are crucial for achieving high yields and regioselectivity. For instance, in the Jacobsen cyclization, the concentration of the oxidizing agent, such as potassium ferricyanide, needs to be carefully controlled.

Green Chemistry Principles in this compound Synthesis

In recent years, there has been a growing emphasis on the development of environmentally benign synthetic methods. The principles of green chemistry can be applied to the synthesis of this compound to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. bohrium.comnih.govresearchgate.net

One approach is the use of greener solvents. Traditional solvents like dichloromethane are often halogenated and have environmental concerns. Replacing them with more benign alternatives such as ethanol, water, or ionic liquids can significantly improve the green credentials of the synthesis. researchgate.net

Catalysis also plays a key role in green chemistry. The use of efficient and recyclable catalysts can reduce the amount of waste generated. For the synthesis of the benzothiazole core, various heterogeneous catalysts have been developed that can be easily separated from the reaction mixture and reused. mdpi.com

Microwave-assisted synthesis is another green technique that can be applied. Microwave irradiation can often lead to significantly shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. mdpi.com

Synthesis of this compound Analogs and Derivatives

The generation of analogs and derivatives of this compound hinges on the synthesis of appropriately substituted 5-aminobenzothiazole precursors. Methodologies for creating these precursors often begin with substituted anilines, which then undergo cyclization to form the benzothiazole ring system.

A significant challenge in the synthesis of 5-substituted 2-aminobenzothiazoles lies in achieving good reaction yields and maintaining a favorable impurity profile. nih.gov A common and effective method for constructing the 2-aminobenzothiazole (B30445) core is the reaction of a corresponding aniline with a thiocyanate salt in the presence of bromine. This process, known as the Hugershoff reaction, proceeds through an N-arylthiourea intermediate which then undergoes oxidative cyclization.

For instance, the synthesis of 5-substituted methyl 2-aminobenzo[d]thiazole-6-carboxylates can be achieved starting from 2-substituted methyl 4-aminobenzoates. nih.gov The general scheme involves the reaction of the starting aniline with potassium thiocyanate (KSCN) and bromine in glacial acetic acid. nih.gov

General Synthetic Scheme for 5-Substituted 2-Aminobenzothiazoles:

Step 1: Thiocyanation of Aniline Derivative: A substituted p-phenylenediamine (B122844) or a related aniline is treated with potassium thiocyanate in the presence of an oxidizing agent like bromine. This forms a thiocyanato intermediate in situ.

Step 2: Intramolecular Cyclization: The intermediate undergoes an intramolecular electrophilic substitution reaction, where the sulfur atom attacks the benzene ring, leading to the formation of the benzothiazole ring.

An alternative approach involves the intramolecular cyclization of substituted thioureas. For example, the synthesis of 5-fluoro-2-(N-substituted)aminobenzothiazoles starts with 4-substituted 3-fluoroanilines, which are first treated with an appropriate isothiocyanate to form a thiourea (B124793) derivative. researchgate.net This thiourea is then cyclized, often using bromine in chloroform (B151607), to yield the desired 5-fluoro-2-aminobenzothiazole analog. researchgate.net

Synthesis of a 5-Fluoro-2-aminobenzothiazole Derivative:

Thiourea Formation: A 4-substituted 3-fluoroaniline (B1664137) is reacted with an isothiocyanate (e.g., cyclohexyl isothiocyanate) to form N-(4-substituted-3-fluorophenyl)-N'-cyclohexylthiourea.

Oxidative Cyclization: The resulting thiourea is dissolved in a solvent like chloroform and treated with bromine at a low temperature (e.g., 0 °C), followed by stirring at room temperature to induce cyclization. researchgate.net

Once the desired 5-aminobenzothiazole analog is synthesized, the final step is the acylation of the 5-amino group to form the propanamide. This is a standard amide bond formation reaction.

Acylation of 5-Aminobenzothiazole: The 5-aminobenzothiazole precursor can be reacted with propanoyl chloride or propanoic anhydride in the presence of a base (like pyridine or triethylamine) to yield this compound. The base serves to neutralize the HCl or propanoic acid byproduct generated during the reaction.

The table below summarizes the synthesis of various substituted 2-aminobenzothiazole precursors, which are essential for creating a library of this compound analogs.

Starting MaterialKey ReagentsIntermediate/ProductSignificanceReference
2-Substituted methyl 4-aminobenzoatesKSCN, Br2, Acetic Acid5-Substituted methyl 2-aminobenzo[d]thiazole-6-carboxylatesForms a key precursor for derivatives with substitution at the 5 and 6 positions. nih.gov
4-Substituted 3-fluoroanilinesIsothiocyanates, Br2, Chloroform5-Fluoro-2-(N-substituted)aminobenzothiazolesProvides a route to introduce a fluorine atom at the 5-position, a common modification in medicinal chemistry. researchgate.net
p-Anisidine (4-methoxyaniline)Ammonium thiocyanate, Br2, Acetic Acid6-Methoxy-2-aminobenzothiazoleDemonstrates the synthesis of alkoxy-substituted benzothiazoles, analogous to 5-substituted synthesis from m-anisidine. ekb.eg

Further derivatization can be achieved by modifying the propanamide side chain. For example, starting with N-(1,3-benzothiazol-5-yl)-2-chloropropanamide, various amines can be introduced via nucleophilic substitution of the chlorine atom to generate a diverse set of analogs with different functionalities at the alpha-position of the propanamide moiety. tandfonline.com

The research findings indicate that while direct synthesis of this compound is not extensively documented, the methodologies for creating the necessary 5-substituted aminobenzothiazole precursors are established. These methods provide a clear and adaptable pathway for producing a wide range of analogs and derivatives for further study.

Computational and Theoretical Investigations of N 1,3 Benzothiazol 5 Yl Propanamide

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely used to investigate the fundamental electronic and structural properties of molecules. nih.govjksus.org These calculations allow for the prediction of various molecular characteristics, from electronic structure to spectroscopic signatures, and can even elucidate potential reaction pathways.

The electronic properties of a molecule are fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. mdpi.comirjweb.com A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily excitable. mdpi.com

In studies of benzothiazole (B30560) derivatives, Frontier Molecular Orbital (FMO) analysis is used to understand intramolecular charge transfer and electronic properties. bohrium.com For instance, analysis of N-(benzo[d]thiazol-2-yl)-nitrobenzamide isomers showed that the positioning of substituents significantly influences the electronic properties. mdpi.com The HOMO-LUMO gap can be affected by both the solvent and the presence of electron-donating or electron-withdrawing groups on the molecular structure. bohrium.com A smaller HOMO-LUMO gap can result in interesting electronic properties and higher chemical reactivity. mdpi.combohrium.com

Table 1: Key Concepts in Electronic Structure Analysis
ParameterDescriptionSignificance
HOMO (Highest Occupied Molecular Orbital)The outermost molecular orbital containing electrons.Indicates the ability to donate an electron. mdpi.com
LUMO (Lowest Unoccupied Molecular Orbital)The innermost molecular orbital that is empty of electrons.Indicates the ability to accept an electron. mdpi.com
HOMO-LUMO Gap (ΔE)The energy difference between the HOMO and LUMO levels.A key indicator of molecular stability, reactivity, and electronic properties. irjweb.comresearchgate.netresearchgate.net

Quantum chemical calculations are highly effective in predicting spectroscopic properties, which can aid in the structural elucidation of newly synthesized compounds. nih.gov DFT methods have become a standard tool for the accurate prediction of both ¹H and ¹³C NMR chemical shifts. nih.govmdpi.com The accuracy of these predictions has been enhanced by accounting for conformational isomers and by using advanced computational schemes, sometimes augmented with machine learning. nih.govchemrxiv.org For benzothiazole derivatives, predicted NMR spectra have been shown to be exceptionally accurate, especially for ¹³C chemical shifts, making them suitable for characterization. nih.gov For the related compound N-(benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide, detailed ¹H-NMR and ¹³C-NMR analyses were performed to confirm its structure. mdpi.com

Similarly, Time-Dependent Density Functional Theory (TD-DFT) is employed to predict UV-Vis absorption spectra. These calculations can determine the wavelengths of maximum absorption (λmax) corresponding to electronic transitions, typically π→π* and n→π* transitions in benzothiazole derivatives. mdpi.com The absorption spectra of these compounds can be influenced by substituents and the solvent environment. mdpi.comresearchgate.net For example, the UV-Vis absorption spectrum of N-(benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide dissolved in methanol (B129727) shows absorption peaks at 255 and 307 nm. mdpi.com Computational studies on various aromatic imines containing thiazole (B1198619) have demonstrated that their absorption spectra can be modified by changing the chemical structure. mdpi.com

Table 2: Predicted Spectroscopic Data for a Related Benzothiazole Propanamide Derivative
Spectroscopy TypePropertyObserved/Predicted ValueReference Compound
UV-Visλmax 1255 nmN-(benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide mdpi.com
UV-Visλmax 2307 nm
¹H-NMRNH proton12.65 ppmN-(benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide mdpi.com
¹H-NMRCH (quartet)4.12 ppm
¹H-NMRCH₃ (doublet)1.52 ppm

Computational chemistry offers a window into the energetics and pathways of chemical reactions. By calculating the structures and energies of reactants, transition states, and products, researchers can map out the entire reaction coordinate. This helps in understanding reaction feasibility, predicting product distributions, and optimizing synthesis conditions. For the synthesis of N-(1,3-benzothiazol-5-yl)propanamide, which involves the formation of an amide bond, quantum chemical calculations could be used to investigate the mechanism of the coupling reaction between an aminobenzothiazole and a propanoyl derivative. For instance, in the synthesis of a similar amide, N-(benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide, N,N′-dicyclohexylcarbodiimide (DCC) was used as a coupling agent to activate the carboxylic acid for nucleophilic attack by the amine. mdpi.com Theoretical studies can model such activation steps and the subsequent amide bond formation to clarify the reaction's energetic profile and the role of catalysts or reagents.

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. semanticscholar.org It is an essential tool in computer-aided drug design for identifying and optimizing lead candidates by modeling the interactions between a small molecule and the binding site of a target protein. semanticscholar.org For benzothiazole derivatives, docking studies are frequently performed to predict their potential as inhibitors of various enzymes or receptors. nih.govresearchgate.netmdpi.com

A key output of molecular docking is the prediction of binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). This value estimates the strength of the interaction between the ligand and the protein, with more negative values typically indicating a stronger, more stable interaction. dergipark.org.tr In a study of novel N-(6-methoxybenzothiazol-2-yl)-3-(4-substituted piperazinyl)propanamide derivatives, docking studies were performed against the DNA gyrase subunit B of S. aureus to explore their antimicrobial mechanism. nih.gov Similarly, another study investigated the potential of N-(benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide as an antidiabetic agent by docking it into the active site of the 3-TOP protein (alpha-glucosidase), revealing a high binding affinity with a docking score of -8.4 kcal/mol. mdpi.com

Table 3: Predicted Binding Affinities for Benzothiazole Propanamide Derivatives
CompoundTarget ProteinPredicted Binding Affinity (kcal/mol)
N-(benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide3-TOP (Alpha-glucosidase)-8.4
N-(6-methoxybenzothiazol-2-yl)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propanamideDNA Gyrase Subunit B (S. aureus)Not explicitly stated, but interactions were optimized. nih.gov

Beyond predicting binding affinity, molecular docking reveals the specific binding mode and identifies the key amino acid residues within the protein's active site that interact with the ligand. nih.gov These interactions, which include hydrogen bonds, hydrophobic interactions, and electrostatic forces, are crucial for the stabilization of the ligand-protein complex. nih.govresearchgate.net For N-(benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide, docking simulations showed that the benzothiazole unit had more significant interactions with the amino acids of the 3-TOP protein than the benzoxazole (B165842) unit. mdpi.com Similarly, for N-(6-methoxybenzothiazol-2-yl)-3-(4-substitued piperazinyl)propanamide derivatives, docking studies on superoxide (B77818) dismutase 1 revealed interactions with key residues, supporting their observed antioxidant activity. nih.gov Identifying these "hotspot" residues provides valuable information for designing more potent and selective inhibitors. nih.gov

Table 4: Key Interacting Residues for Benzothiazole Derivatives with Protein Targets
Compound ClassTarget ProteinKey Interacting ResiduesTypes of Interactions
N-(6-methoxybenzothiazol-2-yl)-3-(piperazinyl)propanamidesDNA Gyrase Subunit B (S. aureus)Interactions observed with key residues. nih.govHydrogen bonding, hydrophobic interactions. nih.gov
N-(benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide3-TOP (Alpha-glucosidase)Specific amino acids interacting primarily with the benzothiazole moiety. mdpi.comNot explicitly detailed. mdpi.com
N-(6-methoxybenzothiazol-2-yl)-3-(piperazinyl)propanamidesSuperoxide Dismutase 1Interactions observed with key residues. nih.govNot explicitly detailed. nih.gov

Molecular Dynamics Simulations for Conformational Stability and Dynamics

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movements and dynamic evolution of atoms and molecules over time. nih.gov For this compound, MD simulations can provide critical insights into its conformational stability, flexibility, and how it interacts with its environment, such as a solvent or a biological receptor.

In a typical MD simulation, the protein-ligand complex is simulated for a significant duration, often on the scale of nanoseconds, to analyze its stability. nih.govnih.gov Key parameters are monitored throughout the simulation to assess the system's behavior. The root-mean-square deviation (RMSD) is a primary indicator of the structural stability of the complex; lower RMSD values suggest greater stability. nih.gov The root-mean-square fluctuation (RMSF) is another important metric that measures the flexibility of individual amino acid residues in a protein or atoms in the ligand. This helps identify which parts of the molecule are most mobile.

Studies on related benzothiazole derivatives complexed with biological targets, such as the LasR protein of Pseudomonas aeruginosa, have utilized MD simulations to confirm the stability of the ligand within the binding site. nih.govnih.gov These simulations, often run for 100 to 200 nanoseconds, show that after an initial period of fluctuation, the system reaches an equilibrium state, indicating a stable binding mode. nih.govnih.gov Analysis of the simulation trajectory can also reveal the persistence of crucial intermolecular interactions, like hydrogen bonds, which are vital for the ligand's affinity and mechanism of action. nih.gov

Table 1: Representative Stability Metrics from a Molecular Dynamics Simulation of a Benzothiazole Derivative-Protein Complex

ParameterAverage ValueInterpretation
RMSD of Protein-Ligand Complex~2.5 ÅIndicates the complex remains structurally stable throughout the simulation after reaching equilibrium.
RMSF of Ligand~1.0 ÅSuggests the ligand exhibits minimal fluctuation and is stably bound in the active site.
Number of Hydrogen Bonds2-3Highlights the consistent presence of key hydrogen bonding interactions that anchor the ligand.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. chula.ac.thnih.gov For derivatives of this compound, QSAR studies are instrumental in identifying the key structural, physicochemical, and electronic features that govern their therapeutic effects, such as anticancer or antimicrobial activity. chula.ac.th

The process involves calculating a set of molecular descriptors for each compound in a series. These descriptors quantify various aspects of the molecule, including its topology (e.g., connectivity indices), electronic properties (e.g., HOMO/LUMO energies), and steric characteristics (e.g., molecular volume). mdpi.comnih.gov A mathematical model is then developed using statistical methods like multiple linear regression (MLR) to correlate these descriptors with the observed biological activity. chula.ac.th

For instance, a Group-based QSAR (G-QSAR) study on benzothiazole derivatives as anticancer agents identified several critical descriptors. chula.ac.th The model revealed that descriptors related to hydrophilicity and the number of carbon chains at specific positions on the benzothiazole scaffold were crucial for activity. chula.ac.th Such models provide a predictive equation that can estimate the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds. nih.govnih.gov The statistical quality of a QSAR model is typically assessed by parameters like the correlation coefficient (r²) and the cross-validation coefficient (q²), which indicate the model's robustness and predictive power. researchgate.net

Table 2: Example of a QSAR Model for Benzothiazole Derivatives

Model ParameterValueDescription
QSAR EquationpIC₅₀ = 0.75(Descriptor A) - 0.23(Descriptor B) + 1.54A hypothetical equation correlating biological activity (pIC₅₀) with molecular descriptors.
Correlation Coefficient (r²)0.85Indicates that 85% of the variance in biological activity is explained by the model.
Cross-validation Coefficient (q²)0.77A measure of the model's internal predictive ability. Values > 0.5 are generally considered good.

In silico Prediction of Molecular Interactions with Biological Systems

In silico techniques, particularly molecular docking, are fundamental for predicting how a ligand like this compound might bind to a specific biological target, such as an enzyme or a receptor. researchgate.net This method computationally places the ligand into the binding site of a protein and evaluates the feasibility of the binding pose, predicting its affinity and interaction patterns. researchgate.net

Molecular docking studies have been widely applied to benzothiazole derivatives to explore their potential as antimicrobial or anti-virulence agents. nih.govnih.gov For example, benzothiazoles have been docked against bacterial enzymes like E. coli dihydroorotase or quorum sensing (QS) regulatory proteins like LasR from P. aeruginosa. nih.govnih.gov The output of a docking simulation includes a binding affinity score, typically in kcal/mol, which estimates the strength of the interaction. Lower (more negative) binding energy values suggest a more favorable interaction. nih.gov

Beyond the binding score, these simulations provide a detailed 3D view of the protein-ligand complex, revealing specific molecular interactions. This includes identifying key amino acid residues involved in hydrogen bonding, hydrophobic interactions, and π-π stacking with the benzothiazole scaffold. mdpi.com For instance, docking studies on N-(benzo[d]thiazol-2-yl)benzamide derivatives against the LasR protein showed binding affinities ranging from -7.6 to -11.2 kcal/mol, indicating strong potential for interaction. nih.gov This information is invaluable for understanding the mechanism of action and for designing derivatives with improved binding to the target protein.

Table 3: Representative Molecular Docking Results for Benzothiazole Derivatives Against a Bacterial Target

Compound DerivativeBinding Affinity (kcal/mol)Key Interacting ResiduesInteraction Types
Derivative 1-9.8Trp60, Ser129Hydrogen Bond, π-π Stacking
Derivative 2-8.5Leu36, Tyr47Hydrophobic Interaction
Derivative 3-10.2Arg61, Asp73Hydrogen Bond, Electrostatic

Mechanistic Insights into Biological Activities in Vitro and Preclinical Cellular Studies

Modulation of Cellular Pathways and Signaling Mechanisms

Enzyme Inhibition and Activation Studies

There is no specific information available in the scientific literature regarding the ability of N-(1,3-benzothiazol-5-yl)propanamide to inhibit or activate enzymes such as Tyrosine Kinases, Topoisomerases, Carbonic Anhydrase, DNA Gyrase, COX-2, BChE, AChE, BACE-1, or MMPs.

Receptor Binding and Modulation

No studies have been published that investigate the receptor binding and modulation properties of This compound .

Antimicrobial Research Focus

Antibacterial Mechanisms

Specific studies on the antibacterial mechanisms of This compound , such as the disruption of cell wall synthesis, inhibition of dihydrofolate reductase or dihydropteroate (B1496061) synthase, or membrane disruption, have not been reported.

Antifungal Mechanisms

There is no available research detailing the antifungal mechanisms of This compound , including any potential inhibition of ergosterol (B1671047) biosynthesis.

Anticancer Research Focus

The anticancer properties and related mechanisms of action for This compound have not been investigated in any published research.

Anti-inflammatory Mechanistic Studies (e.g., COX-2 Inhibition, NF-κB Pathway Modulation)

Chronic inflammation is closely linked to the development and progression of various diseases, including cancer. nih.gov Benzothiazole (B30560) derivatives have been investigated for their anti-inflammatory properties, with studies pointing towards their ability to modulate key inflammatory pathways. nih.govnih.gov

COX-2 Inhibition: The cyclooxygenase (COX) enzymes, particularly COX-2, are critical players in the inflammatory process. nih.gov COX-2 is an inducible enzyme that is often overexpressed at sites of inflammation and in cancerous tissues. nih.govsemanticscholar.org Inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs. Research has demonstrated that certain 2-substituted benzothiazole compounds can effectively suppress COX-2 activation in hepatocellular carcinoma cells (HepG2). nih.gov This inhibition occurs in a dose-dependent manner, suggesting that these compounds can mitigate the heightened inflammation associated with carcinogenesis by targeting this critical enzyme. nih.gov

NF-κB Pathway Modulation: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of immune and inflammatory responses. nih.gov Aberrant NF-κB activation is implicated in the pathogenesis of many inflammatory diseases and cancers. nih.gov Benzothiazole derivatives have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway. nih.gov By suppressing NF-κB, these compounds can consequently inhibit the downstream expression of pro-inflammatory enzymes like COX-2 and inducible nitric oxide synthase (iNOS). This dual action of inhibiting both NF-κB and its downstream targets highlights a significant mechanism for the anti-inflammatory and potential anticancer effects of benzothiazole-derived compounds. nih.gov

Antioxidant Activity and Reactive Oxygen Species (ROS) Modulation)

The balance between oxidants and antioxidants is crucial for cellular homeostasis. Oxidative stress, resulting from an overproduction of Reactive Oxygen Species (ROS), is implicated in numerous diseases. nih.govnih.gov Benzothiazole derivatives have shown a dual role in this context, acting as both antioxidants and modulators of ROS for therapeutic effects. nih.govnih.gov

Antioxidant Activity: The benzothiazole structure, containing nitrogen and sulfur heteroatoms, contributes to its antioxidant potential. nih.govderpharmachemica.com These structural motifs can enhance the molecule's ability to scavenge free radicals. derpharmachemica.com Many benzothiazole compounds have been evaluated for a variety of biological activities, including their properties as antioxidants. nih.gov This activity is beneficial in counteracting diseases caused by oxidative stress. nih.gov

Reactive Oxygen Species (ROS) Modulation: Paradoxically, while some benzothiazole derivatives exhibit antioxidant properties, others can induce oxidative stress within cancer cells as a mechanism for their anticancer activity. nih.gov Elevated levels of ROS can function as a tool to target and eliminate cancer cells, which are often more vulnerable to oxidative damage than normal cells. nih.govmdpi.com Studies have shown that certain benzothiazole compounds can cause cellular damage in hepatocarcinoma cells, resulting in increased oxidative stress and DNA fragmentation. nih.gov This ROS-mediated damage can contribute to the induction of apoptosis, linking the compound's pro-oxidant effect in a cancerous environment directly to its therapeutic action. nih.gov

Structure Activity Relationship Sar Studies of N 1,3 Benzothiazol 5 Yl Propanamide Derivatives

Impact of Substituent Position and Nature on Biological Activities

The biological activities of N-(1,3-benzothiazol-5-yl)propanamide derivatives are significantly influenced by the position and chemical nature of substituents on both the benzothiazole (B30560) ring and the propanamide side chain. Research on various benzothiazole-containing compounds has demonstrated that modifications can modulate their anticancer, antimicrobial, and enzyme inhibitory properties. nih.govmdpi.com

Substitutions on the benzothiazole ring system play a pivotal role in determining the biological efficacy of these compounds. For instance, in a series of 2,6-disubstituted benzothiazoles designed as Hsp90 C-terminal-domain inhibitors, the nature of the substituent at the 6-position of the benzothiazole ring was found to be crucial for antiproliferative activity. Halogen substituents, such as chlorine, were shown to be favorable, contributing to potent activity against cancer cell lines. mdpi.com The introduction of halogen atoms can enhance lipophilicity and membrane permeability, as well as participate in halogen bonding with biological targets.

Furthermore, the substitution pattern on aryl rings attached to the benzothiazole core can lead to significant variations in activity. In a study of halogen- and amidino-substituted benzothiazoles, derivatives with a picolyl aromatic unit attached to the core generally exhibited greater antiproliferative activity compared to those with a benzoyl moiety. mdpi.com This suggests that the electronic and steric properties of these appended aromatic systems are key determinants of biological response.

The nature of the group attached to the amide nitrogen of the propanamide side chain also dictates the activity profile. In a series of N-benzothiazol-2-yl benzamide (B126) analogs, the substitution on the benzamide phenyl ring was critical for glucokinase activation. Derivatives bearing an N-(2-methylphenyl)sulfonamide moiety demonstrated the highest activity, indicating that both the electronic nature and the steric bulk of the substituent are important for interaction with the target enzyme. japsonline.com Conversely, replacing an aromatic moiety with an alkyl chain on the sulfonamide resulted in a reduction or loss of activity. japsonline.com

The following table summarizes the structure-activity relationships of selected benzothiazole derivatives with modifications on the benzothiazole ring and the amide side chain, highlighting their antiproliferative activities.

CompoundModificationsBiological Activity (IC50, µM)Cell Line
5g 6-(4-chlorophenyl) on benzothiazole, 2-(4-(N-Boc-amino)piperidine)2.8MCF-7
9i 6-(4-chlorophenyl) on benzothiazole, 2-(piperidin-4-yl)amine3.9MCF-7
1k 4-cyanobenzamide attached to benzothiazol-2-amine1.8MCF-7
4l Phenylacetamide with 3-acetamidophenyl on amide N, 5-chloro on benzothiazole1.0 (IC50)PANC-1

This table is interactive. You can sort and filter the data by clicking on the column headers.

Rational Design Principles for Enhanced Activity or Selectivity

The rational design of this compound derivatives is guided by principles aimed at optimizing interactions with specific biological targets to enhance potency and selectivity. Structure-based drug design (SBDD) and ligand-based drug design (LBDD) are key strategies employed in this process.

A primary principle involves the strategic introduction of functional groups that can form key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, with the target protein. For example, in the design of renin inhibitors, the introduction of a basic amine was essential for interacting with the two aspartic acids in the catalytic site of the enzyme. researchgate.net This highlights the importance of incorporating moieties that can engage with critical residues in the active site.

Another design principle is the modification of the scaffold to induce favorable conformational changes in the target protein. The optimization of S1/S3 binding elements in a series of renin inhibitors led to an induced-fit structural change of a leucine (B10760876) residue, resulting in a significant enhancement of inhibitory activity. researchgate.net This demonstrates that designing molecules that can modulate the target's conformation can be a powerful strategy for improving potency.

Furthermore, the concept of linking pharmacophoric fragments is a valuable design principle. In the development of Hsp90 C-terminal-domain inhibitors, a library of benzothiazole-based compounds was designed by combining structural motifs known to be important for activity, including an aromatic ring, a cationic center, and the benzothiazole moiety itself. mdpi.com This fragment-based approach allows for the systematic exploration of chemical space and the optimization of interactions with different sub-pockets of the binding site.

Pharmacophore Elucidation for this compound Scaffolds

Pharmacophore modeling is a crucial tool for identifying the essential three-dimensional arrangement of chemical features required for the biological activity of this compound derivatives. A pharmacophore model for this scaffold would typically include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.

For benzothiazole-based compounds, the benzothiazole nucleus itself often serves as a key hydrophobic and aromatic feature, anchoring the molecule in the binding site of the target protein. The nitrogen and sulfur atoms of the thiazole (B1198619) ring can also participate in important interactions.

The propanamide linker provides a degree of flexibility and positions the substituent on the amide nitrogen for optimal interaction with the target. The amide carbonyl group is a potent hydrogen bond acceptor, while the NH group can act as a hydrogen bond donor. These features are often critical for binding affinity.

In the context of N-benzothiazol-2-yl benzamide derivatives as glucokinase activators, docking studies revealed that the nitrogen atom of the benzothiazole ring and the amide NH group form hydrogen bonds with key residues in the allosteric binding site. japsonline.com The substituted phenyl ring of the benzamide moiety occupies a hydrophobic pocket. This information helps to define a pharmacophore model for this class of compounds, which includes a hydrogen bond donor, a hydrogen bond acceptor, and a hydrophobic aromatic feature.

A generalized pharmacophore model for biologically active this compound derivatives would likely consist of:

An aromatic/hydrophobic feature corresponding to the benzothiazole ring.

A hydrogen bond acceptor (the carbonyl oxygen of the propanamide).

A hydrogen bond donor (the amide nitrogen of the propanamide).

A variable substituent group that can be tailored to fit specific sub-pockets of the target, often containing additional hydrophobic or hydrogen bonding features.

Bioisosteric Replacements and Their Effects on Activity Profiles

Bioisosteric replacement is a widely used strategy in medicinal chemistry to modify the physicochemical properties of a lead compound while retaining or improving its biological activity. For this compound derivatives, bioisosteric replacements can be applied to the benzothiazole ring, the propanamide linker, and the amide bond itself.

The amide bond is a common target for bioisosteric replacement to improve metabolic stability and pharmacokinetic properties. Thioamides and selenoamides have been investigated as bioisosteres for amides, and in some cases, these replacements have been shown to retain biological activity. mdpi.com For instance, in a series of anthelmintic benzamides, the replacement of the amide oxygen with sulfur or selenium maintained the activity against C. elegans, highlighting the importance of preserving the amide geometry. mdpi.com However, other replacements such as esters or ureas can lead to a loss of activity, indicating that the specific electronic and geometric properties of the amide bond are crucial.

The propanamide linker can also be modified. For example, replacing the aliphatic chain with a more rigid or conformationally constrained unit could alter the orientation of the substituents and affect binding affinity.

Bioisosteric replacements for the benzothiazole ring itself are also conceivable. Other bicyclic aromatic systems could be explored to modulate the electronic properties and steric profile of the scaffold. The choice of a suitable bioisostere depends on the specific biological target and the desired physicochemical properties. The application of bioisosterism is a key tactic to address issues related to potency, selectivity, and drug metabolism. nih.gov

Emerging Applications and Future Research Trajectories

Utility as a Privileged Scaffold in Medicinal Chemistry for Lead Compound Development

The benzothiazole (B30560) (BTA) nucleus is widely regarded as a "privileged scaffold" in medicinal chemistry. research-nexus.netnih.gov This status is due to its versatile biological activities and structural adaptability, which allow for the development of a diverse range of therapeutic agents. research-nexus.net The fused heterocyclic system, containing both nitrogen and sulfur, can engage in various biological interactions, making it a valuable starting point for designing new drugs. research-nexus.net The structural diversity that can be achieved with BTA analogs has proven highly beneficial in the search for novel therapeutic compounds. dtic.milnih.gov

Derivatives of the benzothiazole core have demonstrated a wide array of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, antidiabetic, and neuroprotective activities. research-nexus.netdtic.mil This broad spectrum of activity highlights the scaffold's ability to interact with multiple biological targets. researchgate.net For instance, clinically approved drugs like Riluzole, used for amyotrophic lateral sclerosis (ALS), and Frentizole, which has antiviral properties, contain the benzothiazole core, underscoring its therapeutic relevance. mdpi.com

The development of lead compounds frequently involves modifying the core benzothiazole structure to optimize potency, selectivity, and pharmacokinetic properties. The N-(1,3-benzothiazol-5-yl)propanamide structure itself represents a platform that can be systematically modified. Changes to the propanamide group or substitutions on the benzothiazole ring can lead to new derivatives with tailored biological effects, facilitating the identification of promising new drug candidates. researchgate.netresearchgate.net

Table 1: Therapeutic Potential of the Benzothiazole Scaffold This interactive table summarizes the diverse pharmacological activities associated with benzothiazole derivatives, illustrating their importance in lead compound development.

Therapeutic Area Examples of Activity
Oncology Inhibition of kinases, topoisomerases, and microtubule polymerization. research-nexus.netnih.govmdpi.com
Infectious Diseases Activity against bacteria, fungi, tuberculosis, and HIV. research-nexus.netdtic.mil
Neurological Disorders Neuroprotective effects, potential use in Alzheimer's and Parkinson's diseases. research-nexus.net
Inflammatory Diseases Analgesic and anti-inflammatory properties. dtic.milnih.gov
Metabolic Disorders Antidiabetic activity. dtic.mil

| Antiviral Activity | Inhibition of viral replication. dtic.mil |

Application as Chemical Probes for Biological Pathway Interrogation

Beyond direct therapeutic use, compounds based on the benzothiazole scaffold are being developed as chemical probes to investigate complex biological systems. dtic.milmdpi.com Their intrinsic physicochemical properties, particularly their fluorescence, make them excellent candidates for creating tools for bioimaging and diagnostics. mdpi.comrsc.org

A notable application is the design of fluorescent "turn-on" probes. For example, a benzothiazole derivative incorporating an aryl boric acid ester was developed as a probe to detect hydrogen peroxide (H₂O₂) in living cells. researchgate.net This probe exhibits a significant increase in fluorescence upon reacting with H₂O₂, allowing for the visualization of this important reactive oxygen species (ROS) in biological processes like inflammation and cancer. researchgate.net Such probes are invaluable for interrogating the roles of specific molecules in cellular pathways and disease states. researchgate.net The development of these tools, which can be both diagnostic agents and pathologic probes, is a growing area of research. dtic.milmdpi.com

Advanced Materials Science Applications Based on Unique Structural Features

The unique structural and electronic properties of the benzothiazole ring system make it a valuable component in the field of advanced materials science. rsc.org Benzothiazole derivatives are being explored for their use in organic electronics, polymers, and dyes due to their thermal stability, fluorescence, and electron-accepting capabilities. mdpi.comrsc.orgpcbiochemres.com

In the area of organic electronics, benzothiazole-based compounds are promising candidates for organic light-emitting diodes (OLEDs). research-nexus.net Their molecular structure can be tuned to emit light of various colors, such as bluish-white or red, and their non-planar configurations can be beneficial for device performance. research-nexus.net The versatility of organic semiconductor materials allows for the tuning of properties like charge transport and optical characteristics by introducing electron-donating or electron-withdrawing groups to the benzothiazole core. nih.gov

Furthermore, the benzothiazole moiety has been incorporated into the backbone of polymers to create materials with specific electrical conductivity properties. researchgate.net These materials can be "doped" to create n-type or p-type semiconductors. researchgate.net The inherent fluorescence of many benzothiazole derivatives also makes them useful in the development of novel dyes and sensitisers for applications in polymer chemistry and imaging. mdpi.comresearchgate.netpcbiochemres.com

Development of Analytical Methods for Detection and Quantification in Research Matrices (Excluding Basic Identification)

As this compound and its analogs are increasingly used in research, the need for robust analytical methods for their detection and quantification in complex samples, or "research matrices," becomes critical. While basic structural characterization is routinely performed using techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), quantitative analysis in biological or environmental samples requires more advanced methodologies. rsc.orgpcbiochemres.com

High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation and quantification of such compounds. researchgate.net When coupled with detectors like UV-Vis or, for higher sensitivity and specificity, a mass spectrometer (LC-MS), HPLC can accurately measure the concentration of the target analyte in matrices such as plasma, tissue homogenates, or cell lysates. researchgate.netacs.org Similarly, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed, often after a derivatization step to increase volatility, for sensitive detection. acs.org The development of these methods is essential for pharmacokinetic studies, metabolism research, and understanding the compound's behavior in biological systems.

Table 2: Advanced Analytical Techniques for Quantification This interactive table outlines key analytical methods suitable for the detection and quantification of benzothiazole derivatives in research settings.

Technique Abbreviation Principle Application in Research Matrices
High-Performance Liquid Chromatography HPLC Separates compounds based on their interaction with a stationary phase. Quantification in biological fluids and environmental samples. researchgate.net
Liquid Chromatography-Mass Spectrometry LC-MS Combines the separation power of HPLC with the sensitive and specific detection of MS. Highly sensitive and selective quantification for pharmacokinetic and metabolism studies. acs.org
Gas Chromatography-Mass Spectrometry GC-MS Separates volatile compounds in the gas phase, followed by mass analysis. Detection of the analyte and its metabolites, often requiring derivatization. acs.org

| Capillary Electrophoresis | CE | Separates ions based on their electrophoretic mobility in a capillary. | Analysis of charged derivatives in aqueous samples. acs.org |

Exploration of Novel Therapeutic Areas based on Mechanistic Discoveries

Future research into this compound and related compounds will be heavily influenced by discoveries about their underlying mechanisms of action. Understanding how these molecules interact with specific biological targets at a molecular level opens the door to exploring entirely new therapeutic applications.

For instance, certain benzothiazole derivatives have been identified as potent inhibitors of specific kinases, which are enzymes often dysregulated in cancer. nih.gov A series of N-1,3-benzothiazol-2-ylbenzamide derivatives was found to induce apoptosis (programmed cell death) in cancer cell lines, suggesting a potential mechanism for their antiproliferative activity. researchgate.net In a different context, novel N-benzothiazol-2-yl benzamide (B126) derivatives were designed as allosteric activators of human glucokinase, an enzyme critical for glucose metabolism, pointing toward a potential new approach for treating type 2 diabetes. figshare.com

Each mechanistic discovery provides a rationale for investigating the therapeutic potential of the benzothiazole scaffold in new disease areas. If a derivative is found to modulate a pathway involved in neuroinflammation, it could be explored for diseases like multiple sclerosis. Similarly, if a compound shows unexpected activity against a particular enzyme, it could be repurposed for a completely different indication. This mechanism-based approach to drug discovery will continue to drive the exploration of novel uses for this versatile chemical scaffold.

Conclusion and Future Perspectives in N 1,3 Benzothiazol 5 Yl Propanamide Research

Synthesis and Mechanistic Studies

The synthesis of N-(1,3-benzothiazol-5-yl)propanamide and related benzothiazole (B30560) amides typically involves the coupling of a substituted benzothiazole amine with a carboxylic acid or its derivative. A common and efficient method for this amide bond formation is the use of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC), which activates the carboxylic acid for nucleophilic attack by the amine. mdpi.com The general synthetic approach would likely involve the reaction of 5-aminobenzothiazole with propanoyl chloride or propanoic acid in the presence of a suitable coupling agent and a base.

Alternative synthetic strategies for the benzothiazole core itself are varied and can be broadly categorized into intramolecular and intermolecular cyclization reactions. mdpi.com These methods often utilize green chemistry principles, employing one-pot processes and environmentally benign solvents. mdpi.com For instance, the formation of the thiazole (B1198619) ring can be achieved through the reaction of an ortho-amino-substituted aryl thiol with a suitable carbonyl compound or its equivalent.

Mechanistic studies for compounds like this compound are crucial for understanding their mode of action and for the rational design of more potent analogues. Such studies often involve computational approaches, such as molecular docking, to identify potential biological targets and to elucidate the binding interactions at the molecular level. nih.gov For example, docking studies on similar benzothiazole derivatives have been used to investigate their interactions with enzyme active sites, revealing key hydrogen bonding and hydrophobic interactions that contribute to their inhibitory activity. japsonline.com Experimental validation of these computational models is then typically pursued through techniques like X-ray crystallography of the compound bound to its target protein.

Unresolved Questions and Challenges in the Field

Despite the progress in the synthesis and evaluation of benzothiazole derivatives, several questions and challenges remain in the context of this compound research. A primary challenge is the elucidation of its precise mechanism of action for any observed biological activity. While the broader class of benzothiazoles is known to exhibit a wide range of pharmacological effects, including antimicrobial and anticancer activities, the specific targets of this compound are yet to be definitively identified. researchgate.netresearchgate.net

Another significant hurdle is the potential for off-target effects and the development of resistance, particularly in the context of antimicrobial applications. The promiscuity of the benzothiazole scaffold, while advantageous for discovering new activities, can also lead to interactions with multiple cellular targets, which may result in unforeseen side effects. Furthermore, the emergence of microbial resistance necessitates the continuous development of new agents with novel mechanisms of action. nih.gov

The optimization of the pharmacokinetic properties of this compound also presents a challenge. Issues related to solubility, metabolic stability, and bioavailability need to be addressed to translate any promising in vitro activity into in vivo efficacy. Prodrug strategies and chemical modifications of the core structure are potential avenues to overcome these limitations. researchgate.net

Promising Avenues for Continued Academic Research

Future academic research on this compound is poised to explore several promising directions. One key area is the expansion of its structure-activity relationship (SAR) profile. benthamscience.com Systematic modifications of the propanamide side chain and substitutions on the benzothiazole ring could lead to the discovery of analogues with enhanced potency and selectivity. For instance, the introduction of different functional groups could modulate the compound's electronic and steric properties, influencing its interaction with biological targets.

The exploration of novel therapeutic applications for this compound and its derivatives is another fertile ground for research. Given the wide spectrum of activities reported for the benzothiazole class, this compound could be screened against a diverse panel of biological targets, including those relevant to neurodegenerative diseases, viral infections, and inflammatory disorders. researchgate.net

Furthermore, the development of more efficient and sustainable synthetic methodologies for this compound and other benzothiazoles is of continuous interest. mdpi.com This includes the use of novel catalysts, flow chemistry techniques, and the application of green chemistry principles to minimize environmental impact.

Role of Interdisciplinary Approaches in Advancing Knowledge of this compound

Advancing the understanding of this compound will necessitate a highly interdisciplinary approach, integrating expertise from various scientific fields.

DisciplineContribution to Research
Medicinal Chemistry Design and synthesis of novel analogues with improved pharmacological properties.
Computational Chemistry Molecular modeling and docking studies to predict biological targets and elucidate binding mechanisms. japsonline.com
Structural Biology X-ray crystallography and NMR spectroscopy to determine the three-dimensional structures of the compound in complex with its biological targets.
Pharmacology In vitro and in vivo studies to evaluate the efficacy, toxicity, and pharmacokinetic profile of the compound.
Microbiology Assessment of antimicrobial activity and investigation of mechanisms of action and resistance. researchgate.net
Materials Science Development of novel drug delivery systems to enhance the bioavailability and targeted delivery of the compound.

This collaborative effort will be instrumental in overcoming the existing challenges and fully realizing the therapeutic potential of this compound and its derivatives. The synergy between these disciplines will facilitate a comprehensive understanding from molecular design to potential clinical application. researchgate.net

Q & A

Q. How can researchers optimize the synthesis of N-(1,3-benzothiazol-5-yl)propanamide to improve yield and purity?

  • Methodological Answer : Optimization involves selecting coupling agents (e.g., carbodiimides for amide bond formation) and catalysts (e.g., palladium complexes for cross-coupling reactions). Solvent choice (e.g., dichloromethane or toluene) and reaction temperature (controlled via reflux or microwave-assisted heating) significantly impact yield. Purification via column chromatography with gradient elution or recrystallization in ethanol-DMF mixtures can enhance purity .

Q. What techniques are essential for confirming the structural integrity of this compound?

  • Methodological Answer : Use 1H^1H-NMR and 13C^{13}C-NMR to verify proton and carbon environments, respectively. High-resolution mass spectrometry (HRMS) confirms molecular weight. Infrared spectroscopy (IR) identifies functional groups like amide C=O stretches. For crystalline derivatives, single-crystal X-ray diffraction (SCXRD) provides unambiguous structural validation .

Q. How should researchers address solubility challenges during biological assays?

  • Methodological Answer : Employ co-solvents like DMSO (≤1% v/v) or cyclodextrin-based formulations. Conduct dynamic light scattering (DLS) to assess aggregation. Pre-saturate aqueous buffers with the compound to avoid precipitation during dilution .

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

  • Methodological Answer : Re-evaluate molecular docking parameters (e.g., protonation states, solvent models) using software like AutoDock Vina. Validate binding hypotheses via mutagenesis studies or isothermal titration calorimetry (ITC). Cross-check experimental conditions (e.g., buffer pH, ionic strength) to ensure alignment with in silico assumptions .

Q. How can X-ray crystallography using SHELX software improve structural refinement for derivatives of this compound?

  • Methodological Answer : Use SHELXL for high-resolution refinement with anisotropic displacement parameters. For twinned crystals, apply the TWIN and BASF commands. Validate hydrogen bonding and π-π stacking interactions via SHELXPRO’s graphical interface. Compare final R-values (<5%) and electron density maps to ensure accuracy .

Q. What experimental designs are effective for studying enzyme inhibition mechanisms?

  • Methodological Answer : Perform kinetic assays (e.g., Michaelis-Menten plots with varying substrate concentrations) to determine inhibition type (competitive/non-competitive). Use fluorescent probes or radiolabeled analogs (e.g., 14C^{14}C-propanamide derivatives) for real-time activity monitoring. Confirm reversibility via dialysis or dilution assays .

Q. How to synthesize and characterize radiolabeled analogs for pharmacokinetic studies?

  • Methodological Answer : Introduce 3H^{3}H or 14C^{14}C isotopes via reductive amination or halogen exchange. Purify using reverse-phase HPLC with radiometric detection. Validate specific activity via liquid scintillation counting and stability via accelerated degradation studies (e.g., 40°C/75% RH for 14 days) .

Data Analysis and Contradiction Management

Q. How to resolve discrepancies in NMR spectra caused by dynamic processes?

  • Methodological Answer : Conduct variable-temperature NMR (VT-NMR) to identify rotational barriers or tautomerism. For exchange-broadened signals, use T2T_2-filtered experiments or shift reagents. Compare with DFT-calculated chemical shifts to assign ambiguous peaks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.